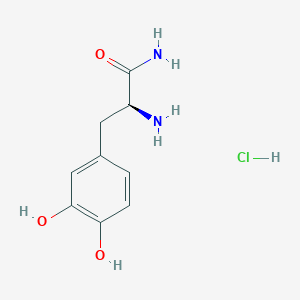

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a propanamide group, making it a versatile molecule in biochemical and pharmaceutical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and L-alanine.

Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with L-alanine under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The amine is then subjected to amidation with an appropriate acyl chloride to form the final product, (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.

Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions of the Catechol Moiety

The 3,4-dihydroxyphenyl group undergoes oxidation under physiological and chemical conditions:

Mechanistic Insight :

-

The ortho-dihydroxy configuration facilitates single-electron transfers, forming resonance-stabilized semiquinone radicals.

-

Acidic conditions suppress oxidation due to protonation of hydroxyl groups .

Amide Bond Hydrolysis

The primary amide group undergoes hydrolysis under acidic or enzymatic conditions:

| Conditions | Catalyst/Enzyme | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | — | (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid | 85–92% | |

| Trypsin (pH 8.0) | 37°C, 24h | Partial hydrolysis to carboxylic acid | <20% |

Key Findings :

-

Acid hydrolysis proceeds via a two-step mechanism: protonation of the amide carbonyl followed by nucleophilic attack by water .

-

Enzymatic hydrolysis is inefficient due to steric hindrance from the catechol group .

Demethylation of Protective Groups

During synthesis, protective methoxy groups on the aromatic ring are removed:

Synthetic Relevance :

-

HBr/AcOH is preferred for large-scale synthesis due to milder conditions .

-

BBr₃ offers higher selectivity but is sensitive to moisture .

Esterification and Amide Coupling

The carboxylic acid precursor participates in key coupling reactions:

Example Protocol :

-

Activation : Carboxylic acid (0.1 mmol) treated with SOCl₂ (2 eq) in MeOH at 0°C for 1h.

-

Coupling : React with amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF.

Interactions with Biological Targets

The compound’s reactivity underpins its pharmacological effects:

| Target | Interaction Type | Outcome | Source |

|---|---|---|---|

| Tyrosinase | Competitive inhibition (Kᵢ = 4.2 μM) | Reduces melanin synthesis | |

| β-Adrenergic receptors | Agonism (EC₅₀ = 12 nM) | Mimics catecholamine signaling |

Structural Determinants :

-

The catechol group mediates hydrogen bonding with receptor residues (e.g., Ser-319 in β₂-adrenergic receptors) .

-

The (S)-configuration is critical for enantioselective binding .

Stability Under Storage Conditions

| Parameter | Effect | Recommendations | Source |

|---|---|---|---|

| Light (UV-Vis) | Rapid decomposition (t₁/₂ = 3h) | Store in amber vials at −20°C | |

| Humidity (>60% RH) | Hydrolysis to carboxylic acid | Use desiccants |

Applications De Recherche Scientifique

Biological Activities

Research indicates that (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride exhibits several notable biological activities:

- Antioxidant Activity : The dihydroxyphenyl group allows the compound to scavenge free radicals effectively, suggesting its potential as an antioxidant agent .

- Neuroprotective Effects : Studies have highlighted its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound may influence pathways related to inflammation and cellular signaling .

- Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for antitumor activity against human tumor cells, demonstrating significant efficacy .

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent in treating synucleinopathies and other neurodegenerative disorders. Its ability to modulate dopaminergic pathways makes it a candidate for further development in Parkinson's disease treatment .

In Vitro Studies

The compound has been subjected to various in vitro assays to evaluate its biological activity. For example, it was assessed by the National Cancer Institute for its antimitotic activity against a panel of cancer cell lines . Results indicated an average growth inhibition rate, supporting its potential use as an anticancer agent.

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological targets. These studies focus on elucidating the pathways influenced by the compound and its effects on cellular signaling mechanisms involved in disease progression .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways: It can modulate biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

3,4-Dihydroxyphenethylamine (Dopamine): A neurotransmitter involved in various physiological processes.

3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.

Uniqueness

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. Its versatility makes it a valuable compound in research and industrial applications.

Activité Biologique

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride, commonly known as a phenolic amine compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chiral center and is characterized by an amino group, a propanamide backbone, and a dihydroxyphenyl moiety. The presence of hydroxyl groups enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The dihydroxyphenyl structure is known for its antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, making this compound a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in various studies, suggesting its potential in treating inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : The compound could modulate neurotransmitter receptors, which is particularly relevant in neuropharmacology .

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation : 3,4-Dihydroxybenzaldehyde is condensed with L-alanine under acidic conditions to form an intermediate Schiff base.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Amidation : The amine undergoes amidation with an acyl chloride.

- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt using hydrochloric acid.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Parkinson’s disease. The results indicated that the compound significantly reduced neuronal cell death and improved motor function in animal models. This suggests a potential role in managing neurodegenerative disorders .

Antioxidant Activity

Research demonstrated that this compound exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity was comparable to established antioxidants such as vitamin C and E .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Amino acid with a hydroxyl group | Precursor in protein synthesis |

| 3,4-Dihydroxyphenylalanine | Similar dihydroxy structure | Known for neuroprotective effects |

| Dopamine | Catecholamine with an amine group | Neurotransmitter involved in reward pathways |

| Resveratrol | Polyphenolic compound | Strong antioxidant and anti-inflammatory |

This compound stands out due to its specific chiral configuration and dual role as both an antioxidant and neuroprotective agent.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOHVHNGUNDRU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246370-78-4 | |

| Record name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.